2-(Benzyloxy)-1-bromo-4-Cbz-benzene
Overview
Description
2-(Benzyloxy)-1-bromo-4-Cbz-benzene is an organic compound with the molecular formula C21H17BrO3. It is a derivative of benzoic acid and is characterized by the presence of a benzyloxy group and a bromine atom on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-bromo-4-Cbz-benzene typically involves the esterification of 3-Benzyloxy-4-bromobenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-bromo-4-Cbz-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid esters.
Oxidation Reactions: Products include benzoic acid derivatives.
Reduction Reactions: Products include benzyl alcohol derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-bromo-4-Cbz-benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-bromo-4-Cbz-benzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group.
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a benzyloxy group.
3-Benzyloxybenzoic acid: Similar structure but without the bromine atom.
Uniqueness
2-(Benzyloxy)-1-bromo-4-Cbz-benzene is unique due to the combination of the benzyloxy group and the bromine atom on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
benzyl 4-bromo-3-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3/c22-19-12-11-18(21(23)25-15-17-9-5-2-6-10-17)13-20(19)24-14-16-7-3-1-4-8-16/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQTUQLPLDODQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)OCC3=CC=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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